N-(Ethoxymethyl)acrylamide (CAS 13036-41-4): A Technical Guide to Dual-Functional Crosslinking in Advanced Drug Delivery Systems
N-(Ethoxymethyl)acrylamide (CAS 13036-41-4): A Technical Guide to Dual-Functional Crosslinking in Advanced Drug Delivery Systems
Executive Summary
N-(Ethoxymethyl)acrylamide (CAS 13036-41-4) is a highly versatile, dual-functional monomer that has garnered significant attention in materials science, polymer chemistry, and pharmaceutical formulation. Characterized by its polymerizable vinyl backbone and a reactive N-alkoxymethyl pendant group, this molecule serves as a cornerstone for synthesizing self-crosslinkable polymers, advanced hydrogels, and transdermal adhesive matrices.
For drug development professionals, mastering the physicochemical behavior and polymerization kinetics of N-(Ethoxymethyl)acrylamide is critical. Unlike traditional crosslinkers that require multi-component systems, this monomer enables a controlled, two-stage curing process—first via free-radical addition, followed by condensation crosslinking. This whitepaper provides an authoritative, in-depth analysis of its properties, mechanistic pathways, and field-proven protocols for integrating it into controlled-release drug delivery architectures.
Physicochemical Profile and Mechanistic Implications
To engineer effective pharmaceutical matrices, one must first understand the intrinsic properties of the monomer. The data summarized below dictates the molecule's solubility, reactivity, and biocompatibility[1][2].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Mechanistic Implication in Formulation |
| Chemical Name | N-(Ethoxymethyl)prop-2-enamide | Standard IUPAC nomenclature for regulatory filings. |
| CAS Number | 13036-41-4 | Unique identifier for sourcing and safety documentation. |
| Molecular Weight | 129.16 g/mol | Low molecular weight ensures rapid diffusion in pre-polymer mixtures. |
| Melting Point | 21 °C | Exists as a liquid or low-melting solid at room temperature; requires careful thermal management during storage to prevent auto-polymerization[2]. |
| Boiling Point | 103-104 °C (@ 1 Torr) | High boiling point under vacuum indicates low volatility, reducing inhalation risks during benchtop handling[2]. |
| Density | 1.0192 g/cm³ (@ 25 °C) | Near-water density facilitates uniform dispersion in aqueous emulsions. |
| XLogP3 | 0.4 | Mildly lipophilic/hydrophilic balance. Ideal for partitioning into both aqueous hydrogels and lipid-rich transdermal matrices[1]. |
| Topological Polar Surface Area | 38.3 Ų | Facilitates moderate hydrogen bonding, enhancing interaction with polar Active Pharmaceutical Ingredients (APIs)[1]. |
Expert Insight on Causality: The XLogP3 value of 0.4 is a critical parameter. It ensures that the monomer is hydrophilic enough to form stable aqueous pre-polymer solutions for hydrogel synthesis, yet retains sufficient organic character to be compatible with acrylic pressure-sensitive adhesives (PSAs) used in transdermal patches. Furthermore, the ethoxymethyl group provides superior shelf-life stability compared to its N-methylol counterparts, as the ether linkage is less prone to spontaneous hydrolysis and formaldehyde release during storage.
Dual-Stage Polymerization and Crosslinking Mechanism
The architectural power of N-(Ethoxymethyl)acrylamide lies in its orthogonal reactivity. It operates via a two-stage mechanism that allows formulators to decouple the creation of the polymer backbone from the establishment of the crosslinked network[3][4].
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Stage 1: Free-Radical Addition Polymerization. The terminal vinyl group undergoes standard free-radical polymerization (initiated by UV light, heat, or redox systems) to form a linear or branched thermoplastic copolymer. At this stage, the material remains soluble and processable.
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Stage 2: Condensation Crosslinking. Upon the application of elevated heat or acidic catalysis, the pendant ethoxymethyl groups react with one another (or with other nucleophiles like hydroxyls or amides on adjacent polymer chains). This condensation reaction releases ethanol as a byproduct and forms stable, covalent methylene or ether bridges, transitioning the material into an insoluble, thermoset hydrogel or matrix.
Caption: Dual-stage polymerization and crosslinking mechanism of N-(Ethoxymethyl)acrylamide.
Applications in Drug Delivery Systems
Transdermal Matrix Adhesives
In transdermal drug delivery, the adhesive matrix must hold the API, adhere to the skin, and control the release rate. N-(Ethoxymethyl)acrylamide is copolymerized with standard acrylates (e.g., 2-ethylhexyl acrylate) to create pressure-sensitive adhesives (PSAs)[3][5]. The self-crosslinking nature of the ethoxymethyl group allows the adhesive to be coated onto a backing film as a low-viscosity liquid, which is then thermally cured in a drying oven to achieve the desired cohesive strength, preventing "cold flow" (the oozing of adhesive beyond the patch borders).
Stimuli-Responsive Hydrogels
For implantable or topical controlled-release depots, hydrogels synthesized with this monomer offer exceptional structural integrity. By tuning the molar ratio of N-(Ethoxymethyl)acrylamide, scientists can precisely dictate the crosslinking density. A higher crosslinking density reduces the mesh size of the hydrogel, thereby extending the diffusion pathway for the encapsulated API and prolonging the release profile.
Experimental Methodology: Synthesis and Validation of an API-Loaded Hydrogel
The following protocol details the formulation of a model hydrogel matrix. This methodology is designed as a self-validating system : the success of each phase is analytically confirmed before proceeding to the next, ensuring scientific integrity and reproducibility.
Caption: Step-by-step workflow for formulating and validating an API-loaded crosslinked hydrogel.
Step-by-Step Protocol
Phase 1: Pre-Polymer Solution Preparation
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Solvent & Monomer Mixing: Dissolve 10% (w/v) N-(Ethoxymethyl)acrylamide and 15% (w/v) of a primary hydrophilic monomer (e.g., HEMA - 2-Hydroxyethyl methacrylate) in deionized water.
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API Incorporation: Add the model water-soluble API (e.g., a peptide or small molecule) at a 2% (w/v) concentration. Stir gently at 4 °C to prevent premature degradation of the API.
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Degassing (Critical Causality Step): Purge the solution with Nitrogen ( N2 ) gas for 15 minutes. Causality: Dissolved oxygen acts as a potent radical scavenger. Failing to degas will result in premature chain termination, yielding a low-molecular-weight, mechanically weak polymer.
Phase 2: Primary Polymerization (UV Curing) 4. Initiator Addition: Add 0.5% (w/v) of a water-soluble photoinitiator (e.g., Irgacure 2959). 5. UV Exposure: Cast the solution into a mold and expose it to 365 nm UV light ( 10mW/cm2 ) for 5 minutes. 6. Self-Validation Check 1: The solution should transition from a liquid to a viscous, tacky gel. FT-IR analysis should confirm the disappearance of the C=C stretching band at ~1620 cm−1 , indicating successful vinyl polymerization.
Phase 3: Secondary Crosslinking (Thermal Annealing) 7. Thermal Curing: Transfer the mold to a vacuum oven at 80 °C for 2 hours.
- Causality: The thermal energy overcomes the activation barrier for the condensation of the ethoxymethyl groups. The vacuum continuously removes the ethanol byproduct, driving the equilibrium toward complete crosslinking according to Le Chatelier's principle.
- Self-Validation Check 2 (Swelling Ratio): Submerge a pre-weighed sample of the cured hydrogel in PBS (pH 7.4) at 37 °C for 24 hours. A successfully crosslinked network will swell to a finite equilibrium weight. If the sample dissolves entirely, the thermal crosslinking step failed. Calculate the swelling ratio ( Q=Wswollen/Wdry ).
Safety, Handling, and Regulatory Considerations
While N-(Ethoxymethyl)acrylamide is highly useful, it requires rigorous safety protocols. Like many acrylamide derivatives, the unreacted monomer poses potential neurotoxic and genotoxic risks.
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Handling: Always handle within a Class II biological safety cabinet or chemical fume hood. Utilize nitrile gloves (double-gloving recommended) and safety goggles.
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Formulation Safety: The final pharmaceutical product must undergo rigorous residual monomer testing (typically via HPLC-UV or LC-MS/MS) to ensure that unreacted N-(Ethoxymethyl)acrylamide levels fall below the stringent thresholds mandated by ICH Q3A/Q3B guidelines for impurities in new drug products.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 83066, N-(ethoxymethyl)acrylamide." PubChem. Available at:[Link]
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CAS Common Chemistry. "N-(Ethoxymethyl)-2-propenamide (CAS 13036-41-4)." American Chemical Society. Available at:[Link]
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Kowa Asia Pacific Pte. Ltd. "Chemical & Food - Specialty Monomers and Crosslinking Agents." Kowa. Available at:[Link]
- Google Patents (US5618586A). "N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions.
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Sciensano. "Coatings in food contact materials: Potential source of genotoxic contaminants?" Sciensano Publications. Available at:[Link]
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